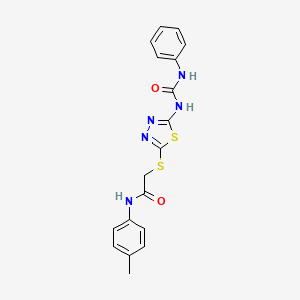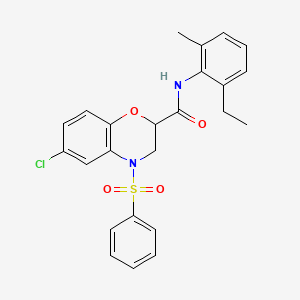![molecular formula C16H15BrN4O2S B11241340 1,1'-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241340.png)
1,1'-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound that features a unique fusion of triazole and thiadiazine rings
Vorbereitungsmethoden
The synthesis of 1,1’-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves a multi-step process. One effective method includes the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antiparasitic agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 1,1’-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-bromophenyl)-2-(4-methoxybenzyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine
Compared to these compounds, 1,1’-[6-(4-bromophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone exhibits unique properties due to the presence of the ethyl group and the specific arrangement of the triazole and thiadiazine rings, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H15BrN4O2S |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
1-[5-acetyl-6-(4-bromophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H15BrN4O2S/c1-4-13-18-19-16-21(13)20(10(3)23)14(15(24-16)9(2)22)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
UKMZOMCDPKCOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



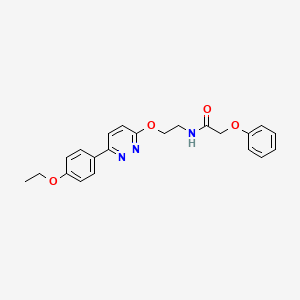
![N-(4-ethoxyphenyl)-3-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide](/img/structure/B11241271.png)
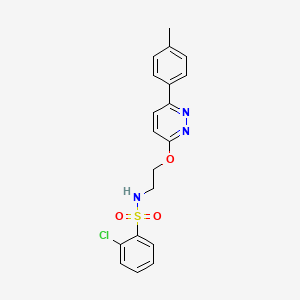
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11241280.png)
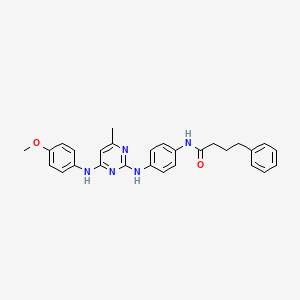
![5-Bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide](/img/structure/B11241291.png)
![N-(2-chlorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241297.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11241313.png)
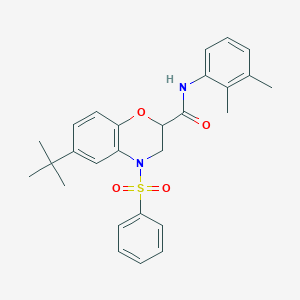
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11241327.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11241329.png)
